(Z)-alpha-Phenylcinnamic acid
CAS No.: 52125-65-2
Cat. No.: VC13285296
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52125-65-2 |
|---|---|
| Molecular Formula | C15H12O2 |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | (Z)-2,3-diphenylprop-2-enoic acid |
| Standard InChI | InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11- |
| Standard InChI Key | BIDDLDNGQCUOJQ-KAMYIIQDSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)O |
| SMILES | C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O |
Introduction
Structural and Stereochemical Features
(Z)-α-Phenylcinnamic acid belongs to the class of α-substituted cinnamic acids, where the α-carbon is bonded to a phenyl group. The Z-configuration refers to the spatial arrangement of the carboxylic acid and phenyl groups on either side of the double bond (Fig. 1).
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 224.26 g/mol | |
| Double bond configuration | Z (cis) | |
| Melting point | 172–174°C (lit.) | |
| Density | 1.198 g/cm³ |
The Z-isomer’s stereochemistry critically influences its intermolecular interactions, as evidenced by differential scanning calorimetry (DSC) studies. Unlike the E-isomer, the Z-form undergoes reversible polymorphic transitions when crystallized from ethanol or diethyl ether, exhibiting exothermic peaks before melting .
Synthesis and Isolation
Perkin Condensation
The primary synthetic route involves Perkin condensation between phenylacetic acid and benzaldehyde derivatives under acidic conditions (acetic anhydride, triethylamine) . For example:
Reaction conditions (110°C, 12 hours) yield a mixture of E/Z isomers, which are separated via pH-selective precipitation . Acidifying to pH 5 isolates the E-isomer, while further acidification to pH 1 precipitates the Z-form .
Stereoselective Modifications
Enzymatic methods using Novozym 435 have been explored for derivatives like ethyl ferulate, though direct applications to (Z)-α-phenylcinnamic acid remain limited . Computational studies (HF/3-21G) confirm the Z-isomer’s higher energy (40 kJ/mol) compared to the E-form, explaining its lower natural abundance .
Physicochemical Properties
Table 2: Thermal and Spectral Data
The Z-isomer’s polymorphic behavior is solvent-dependent. Crystallization from chloroform or HCl yields complexes with endothermic transitions, while ethanol/ether forms show simpler exothermic profiles .
Chemical Reactivity and Transformations
Protonation and Ring Closure
In fluorosulfonic acid at −78°C, (Z)-α-phenylcinnamic acid undergoes protonation at the carbonyl oxygen, followed by dehydrative ring closure to form a protonated indenol derivative . This reaction is suppressed in E-isomers due to steric constraints.
Mechanism:
-
Protonation at carboxylic oxygen.
-
Allylic resonance stabilization.
-
Cyclization via electrophilic aromatic substitution.
Stability and Decomposition
The Z-isomer is thermally less stable, with a flash point of 239.8°C . Prolonged heating above 200°C induces isomerization to the E-form, as confirmed by HPLC .
While not directly cited in cosmetics, structurally related cinnamic acid derivatives (e.g., octinoxate) are UV filters . The Z-isomer’s planar structure may enhance binding to biological targets, though allergenic risks require evaluation .
Materials Science
Polymorphic transitions suggest utility in thermally responsive materials. Reversible exothermic behavior could inform phase-change material design .
| Parameter | Data | Source |
|---|---|---|
| Skin irritation | H315 (Causes skin irritation) | |
| Eye damage | H319 (Serious eye irritation) | |
| Storage | <15°C, dark |
Handling requires PPE (gloves, goggles) due to irritant properties. Stability in air is moderate; incompatibility with strong oxidizers is noted .
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